2,4-Bis[(dimethylamino)methyl]phenol

Catalog No.
S15959813
CAS No.
5424-54-4
M.F
C12H20N2O
M. Wt
208.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Bis[(dimethylamino)methyl]phenol

CAS Number

5424-54-4

Product Name

2,4-Bis[(dimethylamino)methyl]phenol

IUPAC Name

2,4-bis[(dimethylamino)methyl]phenol

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

InChI

InChI=1S/C12H20N2O/c1-13(2)8-10-5-6-12(15)11(7-10)9-14(3)4/h5-7,15H,8-9H2,1-4H3

InChI Key

IVJXXQSXKSRPIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)O)CN(C)C

2,4-Bis[(dimethylamino)methyl]phenol is an organic compound with the molecular formula C12H20N2OC_{12}H_{20}N_{2}O and a molecular weight of approximately 208.3 g/mol. It is characterized by the presence of two dimethylaminomethyl groups attached to a phenolic structure, specifically at the 2 and 4 positions of the benzene ring. This compound is also known by its CAS number 5424-54-4 and is recognized for its applications in various chemical processes, particularly as a curing agent in epoxy resins and as a catalyst in polymerization reactions.

The primary reactions involving 2,4-bis[(dimethylamino)methyl]phenol typically include its synthesis through the Mannich reaction, where phenol, formaldehyde, and dimethylamine react under specific conditions to yield the target compound. This reaction generally occurs at elevated temperatures (25 °C to 130 °C), resulting in the formation of the bis(dimethylaminomethyl)phenol product while releasing water as a byproduct .

Additionally, this compound can participate in various

Research indicates that 2,4-bis[(dimethylamino)methyl]phenol exhibits antifungal properties. Studies have shown that it can inhibit the growth of certain fungal pathogens, making it a candidate for agricultural applications . Its biological activity may be attributed to its ability to interact with cellular components of fungi, disrupting their normal function.

Moreover, compounds with similar structures often demonstrate various biological activities, including plant growth promotion and antimicrobial effects .

The synthesis of 2,4-bis[(dimethylamino)methyl]phenol can be achieved through several methods:

  • Mannich Reaction: The most common method involves reacting phenol with formaldehyde and dimethylamine in an anhydrous medium. This reaction is typically conducted at temperatures ranging from 80 °C to 110 °C to optimize yield and minimize side products .
  • Catalytic Methods: Some methods employ catalysts such as copper(I) chloride to enhance selectivity and yield during the aminomethylation process. The optimal conditions include specific molar ratios of reactants and controlled temperatures (e.g., 45 °C to 70 °C) to prevent the formation of undesired byproducts .

2,4-Bis[(dimethylamino)methyl]phenol has several key applications:

  • Epoxy Resins: It serves as a catalyst and curing agent in epoxy resin formulations, facilitating cross-linking and enhancing mechanical properties.
  • Adhesives and Sealants: Its reactivity makes it suitable for use in adhesives and sealants where strong bonding is required.
  • Polymer Chemistry: It is utilized in various polymerization processes, acting as an accelerator or catalyst for different types of resins .

Interaction studies on 2,4-bis[(dimethylamino)methyl]phenol primarily focus on its reactivity with other chemical agents. It has been shown to react violently with strong oxidizers and acids. Additionally, its interaction with various epoxy resins has been extensively documented to understand its catalytic effects during curing processes.

In biological contexts, studies have explored its interactions with fungal pathogens, revealing potential mechanisms through which it exerts antifungal activity .

Several compounds share structural or functional similarities with 2,4-bis[(dimethylamino)methyl]phenol. Below are some notable examples:

Compound NameMolecular FormulaKey Features
2,4,6-Tris(dimethylaminomethyl)phenolC15H27N3OC_{15}H_{27}N_{3}OContains three dimethylaminomethyl groups; widely used as an epoxy resin accelerator .
2-DimethylaminomethylphenolC9H13NC_{9}H_{13}NA simpler analog with one dimethylaminomethyl group; used in similar applications but less effective than its bis counterpart .
N,N,N',N'-TetramethylethylenediamineC6H18N2C_{6}H_{18}N_{2}A strong nucleophile; often used in polymerization but lacks phenolic functionality .

Uniqueness

The uniqueness of 2,4-bis[(dimethylamino)methyl]phenol lies in its dual functional groups that combine both amine reactivity and phenolic properties. This combination enhances its effectiveness as a catalyst in curing reactions compared to similar compounds that may lack one of these functionalities.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

208.157563266 g/mol

Monoisotopic Mass

208.157563266 g/mol

Heavy Atom Count

15

UNII

4X2VB7S98P

Dates

Last modified: 08-15-2024

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